N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine is a chemical compound characterized by its complex molecular structure and potential applications in pharmacology. This compound is classified under various categories, including H1-antihistamines, and is relevant in the field of medicinal chemistry due to its structural similarities to known therapeutic agents.
N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine falls under the category of amine compounds and is specifically noted for its role as an impurity reference material in pharmaceutical contexts. Its classification also includes relevance to antihistamines, which are commonly used in treating allergic reactions .
The synthesis of N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine can involve several organic chemistry techniques, including:
Technical details regarding the specific reagents and conditions used in these reactions are crucial for replicating the synthesis in a laboratory setting.
The molecular formula for N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine is , with a molecular weight of approximately 284.35 g/mol. The compound features a complex arrangement that includes:
The structural representation can be summarized using the following identifiers:
CN(C)CCOC(c1ccccc1)c2ccccn2
InChI=1S/C16H20N2O/c1-19(2)11-9-16(13-18,10-12)14-5-7
These notations provide insight into the connectivity and arrangement of atoms within the molecule .
N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yloxy]ethanamine can participate in several chemical reactions typical of amines and ethers:
Technical details about reaction conditions such as temperature, solvent choice, and catalysts would enhance understanding of these processes.
The mechanism of action for N,N-Dimethyl-2-[6-methyl-1-phenylisoquinolin-3-yloxy]ethanamine is primarily related to its activity as an H1-antihistamine. It functions by:
Data regarding its potency and efficacy compared to other antihistamines could provide further insights into its clinical relevance.
The physical properties of N,N-Dimethyl-2-[6-methyl-1-phenyliisoquinolin-3-yloxy]ethanamine include:
Property | Value |
---|---|
Molecular Weight | 284.35 g/mol |
Appearance | Typically a white crystalline solid |
Solubility | Soluble in organic solvents |
Chemical properties include:
Relevant data on solubility and stability in various solvents would be beneficial for practical applications .
N,N-Dimethyl-2-[6-methyl-1-phenyliisoquinolin-3-yloxy]ethanamine has potential applications in:
Understanding its biological activity could lead to new therapeutic strategies for managing allergic conditions or other histamine-mediated disorders .
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3